9H-Fluoren-9-ylmethyl N-(azetidin-3-yl)-N-methyl-carbamate
Description
9H-Fluoren-9-ylmethyl N-(azetidin-3-yl)-N-methyl-carbamate (CAS: 2163624-97-1; molecular formula: C₁₉H₂₀N₂O₂; molecular weight: 308.37 g/mol) is a fluorenylmethyloxycarbonyl (Fmoc)-protected amine derivative. This compound features an azetidine ring substituted with a methyl group and a carbamate linker, making it a versatile intermediate in organic synthesis and peptide chemistry. The Fmoc group serves as a temporary protecting group for amines, enabling selective deprotection under mild basic conditions (e.g., piperidine), which is critical in solid-phase peptide synthesis (SPPS) .
Its synthesis typically involves coupling Fmoc-active esters (e.g., Fmoc-OSu) with azetidin-3-yl-N-methylamine derivatives under anhydrous conditions, as exemplified in for analogous Fmoc-protected amines .
Properties
Molecular Formula |
C19H20N2O2 |
|---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl N-(azetidin-3-yl)-N-methylcarbamate |
InChI |
InChI=1S/C19H20N2O2/c1-21(13-10-20-11-13)19(22)23-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18,20H,10-12H2,1H3 |
InChI Key |
KCJJXLSZUGEWMB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CNC1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Fluoren-9-ylmethyl N-(azetidin-3-yl)-N-methyl-carbamate typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Fluorenyl Group: This step involves the synthesis of the fluorenyl group, which can be achieved through various organic reactions such as Friedel-Crafts alkylation.
Introduction of the Azetidine Ring: The azetidine ring is introduced through cyclization reactions, often involving azetidine precursors and suitable catalysts.
Formation of the Carbamate Group: The final step involves the formation of the carbamate group through the reaction of the fluorenyl-azetidine intermediate with methyl isocyanate under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and suitable solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction may produce fluorenyl alcohols.
Scientific Research Applications
Chemistry: In chemistry, 9H-Fluoren-9-ylmethyl N-(azetidin-3-yl)-N-methyl-carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of novel chemical reactions and the development of new materials.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe for studying enzyme mechanisms or as a ligand for receptor binding studies.
Medicine: In the field of medicine, the compound is investigated for its potential therapeutic applications. It may exhibit pharmacological activity, making it a candidate for drug development and medicinal chemistry research.
Industry: In industrial applications, the compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for specialized applications requiring high-performance materials.
Mechanism of Action
The mechanism of action of 9H-Fluoren-9-ylmethyl N-(azetidin-3-yl)-N-methyl-carbamate involves its interaction with specific molecular targets. The fluorenyl group may facilitate binding to hydrophobic pockets in proteins, while the azetidine ring and carbamate group may participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 9H-Fluoren-9-ylmethyl N-(azetidin-3-yl)-N-methyl-carbamate with structurally related Fmoc-protected amines, highlighting differences in substituents, molecular weights, and applications:
Key Structural and Functional Differences:
Solubility and Reactivity: Compounds with hydrophilic substituents (e.g., 2,3-dihydroxypropyl in ) exhibit improved aqueous solubility, whereas hydrophobic groups (e.g., 4-aminobenzyl in ) favor lipid membrane penetration .
Functional Group Versatility : Propargyl derivatives () enable copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of bioorthogonal chemistry .
Biological Activity
9H-Fluoren-9-ylmethyl N-(azetidin-3-yl)-N-methyl-carbamate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available information on its biological activity, including relevant case studies, research findings, and data tables.
Chemical Structure and Properties
The chemical structure of 9H-Fluoren-9-ylmethyl N-(azetidin-3-yl)-N-methyl-carbamate can be represented as follows:
This compound features a fluorenylmethyl group attached to an azetidine ring, which is further substituted with a methyl carbamate moiety. The unique structure is hypothesized to contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds derived from or related to fluorene structures exhibit various biological activities, including:
- Antimicrobial Activity : Compounds similar to 9H-Fluoren-9-ylmethyl N-(azetidin-3-yl)-N-methyl-carbamate have shown promising results against multidrug-resistant bacterial strains.
- Anticancer Activity : Studies have highlighted the potential of fluorene derivatives in inhibiting cancer cell proliferation.
Case Studies
-
Antimicrobial Studies :
- A study evaluated the antimicrobial efficacy of fluorene-based azetidinones against several bacterial strains. The results indicated that some derivatives displayed significant activity compared to standard antibiotics like vancomycin and gentamicin, particularly against Staphylococcus aureus and Escherichia coli .
Compound Zone of Inhibition (mm) Bacterial Strain 5g 10 S. aureus 5j 10 E. coli 5h 11 S. aureus 5i 10 S. aureus 5l 9 S. aureus -
Anticancer Studies :
Compound ID IC50 (µM) A549 IC50 (µM) MDA-MB-231 Compound A 15 12 Compound B 10 8
The mechanism through which these compounds exert their biological effects often involves interaction with specific cellular targets. For instance, molecular docking studies have suggested that these compounds may inhibit dihydrofolate reductase, an enzyme critical for DNA synthesis in both bacteria and cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
